N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide
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Description
This usually includes the compound’s systematic name, common name, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used in this analysis.Chemical Reactions Analysis
This involves discussing the reactions the compound undergoes, including the reagents and conditions for each reaction. The mechanism of each reaction may also be discussed.Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, and chemical stability. Spectroscopic properties might also be discussed.Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal procedures might also be discussed.
Future Directions
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properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-15-16(2)23-29-21(15)24-30(26,27)19-12-10-17(11-13-19)22-20(25)9-6-14-28-18-7-4-3-5-8-18/h3-5,7-8,10-13,24H,6,9,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQBEBHVVIGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide |
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